molecular formula C16H11ClN6O3S B2508554 4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide

4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide

Cat. No.: B2508554
M. Wt: 402.8 g/mol
InChI Key: LEQSBTDRMOZWRP-UHFFFAOYSA-N
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Description

Hck-IN-1 is a selective inhibitor of the Nef-dependent hematopoietic cell kinase (Hck). It is a diphenylpyrazolo compound that blocks the kinase activity of the Nef:Hck complex in vitro with an IC50 value of 2.8 μM, while its activity against Hck alone is greater than 20 μM. Hck-IN-1 also inhibits wild-type HIV-1 replication with an IC50 value in the range of 100-300 nM .

Preparation Methods

The synthesis of Hck-IN-1 involves multiple steps, starting with the preparation of the diphenylpyrazolo core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Hck-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Hck-IN-1 can undergo substitution reactions where different substituents are introduced onto the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hck-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Hck-IN-1 is used as a tool compound to study the inhibition of Hck and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of Hck in cellular signaling and its interactions with other proteins.

    Medicine: Hck-IN-1 has potential therapeutic applications in the treatment of HIV-1 infections due to its ability to inhibit the replication of the virus. .

Mechanism of Action

Hck-IN-1 exerts its effects by binding to the Nef-dependent Hck complex, thereby inhibiting its kinase activity. The compound binds to a pocket residue, Asn126, which is crucial for the activity of the Nef:Hck complex. By blocking this interaction, Hck-IN-1 prevents the activation of downstream signaling pathways that are essential for the replication of HIV-1 and other cellular processes .

Properties

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O3S/c17-10-2-1-3-11(8-10)19-20-14-13(21-22(15(14)24)16(18)27)9-4-6-12(7-5-9)23(25)26/h1-8,21H,(H2,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQSBTDRMOZWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide
Reactant of Route 2
4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide
Reactant of Route 3
4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide

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